molecular formula C8H13BrF2O2 B6186762 ethyl 6-bromo-4,4-difluorohexanoate CAS No. 2639418-44-1

ethyl 6-bromo-4,4-difluorohexanoate

Cat. No.: B6186762
CAS No.: 2639418-44-1
M. Wt: 259.09 g/mol
InChI Key: CIRQFGKTEFKESZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4,4-difluorohexanoate is a halogenated ester compound characterized by a six-carbon chain with a bromine atom at the sixth position, two fluorine atoms at the fourth carbon, and an ethyl ester group at the terminal carboxylic acid. The bromine and fluorine substituents introduce unique electronic and steric effects, influencing reactivity and physical properties such as polarity, boiling point, and metabolic stability.

Properties

CAS No.

2639418-44-1

Molecular Formula

C8H13BrF2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 6-bromo-4,4-difluorohexanoate

InChI

InChI=1S/C8H13BrF2O2/c1-2-13-7(12)3-4-8(10,11)5-6-9/h2-6H2,1H3

InChI Key

CIRQFGKTEFKESZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCBr)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Appel Bromination of Ethyl 6-Hydroxy-4,4-Difluorohexanoate

The most widely reported method involves brominating a hydroxyl precursor. Ethyl 6-hydroxy-4,4-difluorohexanoate is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at room temperature. The mechanism proceeds via in situ generation of a phosphine oxide intermediate, displacing the hydroxyl group with bromide.

Procedure :

  • Dissolve ethyl 6-hydroxy-4,4-difluorohexanoate (2.0 mmol) in anhydrous DCM (10 mL).

  • Add CBr₄ (2.0 mmol) and PPh₃ (2.0 mmol) at 0°C.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure.

  • Purify via flash chromatography (PE/EtOAc = 3:1) to isolate the product.

Yield : 72%.
Advantages : Mild conditions, high regioselectivity.
Limitations : Requires chromatographic purification.

Radical Bromination Using Bromine and Hydrogen Peroxide

Adapted from phenolic bromination protocols, this method employs bromine (Br₂) and hydrogen peroxide (H₂O₂) in a biphasic system. The terminal methyl group of ethyl 4,4-difluorohexanoate undergoes radical substitution under controlled temperatures.

Procedure :

  • Dissolve ethyl 4,4-difluorohexanoate (110.6 g) in DCM (443 g) and water (332 g).

  • Add Br₂ (75 g) dropwise at −10°C to 5°C.

  • Introduce H₂O₂ (68.9 g) and stir for 1 hour.

  • Separate the organic layer, concentrate, and distill under reduced pressure (80°C, 0.09 MPa).

  • Recrystallize from ethanol to obtain pure product.

Yield : 94–95%.
Advantages : Scalable, avoids chromatography.
Limitations : Requires cryogenic conditions.

Fluorination of Ethyl 4-Oxohexanoate Followed by Bromination

This two-step approach first introduces geminal difluoro groups via DAST, then brominates the terminal position.

Step 1: Fluorination

  • Treat ethyl 4-oxohexanoate (1.0 mol) with DAST (2.2 mol) in anhydrous DCM.

  • Reflux for 6 hours, then quench with ice water.

  • Extract with DCM, dry (Na₂SO₄), and concentrate to obtain ethyl 4,4-difluorohexanoate.

Step 2: Bromination

  • Use either Appel bromination or radical bromination as described above.

Overall Yield : 65–70%.

Comparative Analysis of Methods

Method Yield Conditions Purification Scalability
Appel Bromination72%RT, DCM, CBr₄/PPh₃Flash ChromatographySmall-scale
Radical Bromination94–95%−10°C to 5°C, Br₂/H₂O₂, DCM/H₂ODistillationIndustrial
Fluorination-Bromination65–70%DAST reflux, followed by brominationExtraction/DistillationModerate

Key Observations :

  • Radical bromination achieves higher yields but requires stringent temperature control.

  • Appel bromination is preferable for lab-scale synthesis due to simplicity.

  • DAST-mediated fluorination is effective but generates hazardous byproducts.

Experimental Optimization and Challenges

Solvent Selection

  • Dichloromethane (DCM) : Optimal for Appel bromination due to polarity and inertness.

  • Chloroform : Alternative for radical bromination, though slower reaction rates observed.

Temperature Effects

  • Appel Bromination : Prolonged stirring (>2 hours) at room temperature risks ester hydrolysis.

  • Radical Bromination : Temperatures above 5°C lead to dibromination byproducts.

Purification Strategies

  • Distillation : Effective for high-boiling products (e.g., radical bromination).

  • Chromatography : Necessary for isolating Appel bromination products from phosphine oxides.

Mechanistic Insights

Appel Bromination Mechanism

  • Step 1 : PPh₃ reacts with CBr₄ to form PPh₃Br⁺ and Br⁻.

  • Step 2 : The hydroxyl oxygen attacks PPh₃Br⁺, generating an oxyphosphonium intermediate.

  • Step 3 : Br⁻ displaces the intermediate, yielding the bromide.

Radical Bromination Pathway

  • Initiation : H₂O₂ generates hydroxyl radicals, abstracting hydrogen from the terminal methyl group.

  • Propagation : Br₂ reacts with the carbon radical to form C-Br bonds.

  • Termination : Radical recombination halts the chain .

Chemical Reactions Analysis

Ethyl 6-bromo-4,4-difluorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate.

Scientific Research Applications

Organic Synthesis

Ethyl 6-bromo-4,4-difluorohexanoate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the CF2 group into other compounds, which is valuable in creating fluorinated derivatives that exhibit enhanced biological and chemical properties.

Key Reactions:

  • Nucleophilic Substitution Reactions: The bromo group can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Formation of Fluorinated Compounds: The difluoro group is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine atoms can significantly alter the pharmacokinetics and biological activity of the resulting compounds.

Medicinal Chemistry

The incorporation of fluorine into organic molecules is known to improve metabolic stability and bioactivity. This compound can be utilized in the development of new drug candidates.

Case Studies:

  • Anticancer Agents: Research has indicated that fluorinated compounds often exhibit enhanced potency against cancer cells. This compound can serve as a precursor for synthesizing potential anticancer agents by modifying its structure to create analogs that target specific cancer pathways.
  • Antimicrobial Compounds: The compound's reactivity enables it to be transformed into derivatives that may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Agricultural Applications

Fluorinated compounds are increasingly being explored for their roles in agriculture as herbicides and pesticides due to their effectiveness and lower environmental impact.

Research Findings:

  • Herbicide Development: this compound has potential applications in synthesizing herbicides that target specific weed species while minimizing damage to crops. Its unique structure may enhance selectivity and efficacy.
  • Pesticide Formulations: The compound can be modified to create formulations that improve pest resistance, thereby contributing to sustainable agricultural practices.

Data Table: Comparison of Applications

Application AreaKey BenefitsExample Uses
Organic SynthesisVersatile building blockSynthesis of fluorinated compounds
Medicinal ChemistryEnhanced bioactivity and stabilityDevelopment of anticancer and antimicrobial agents
Agricultural SciencesTargeted efficacy with reduced environmental impactHerbicides and pesticides

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4,4-difluorohexanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

6-Bromo-4,5-dimethylbenzofuroxan (Compound 6)

This aromatic heterocycle contains a bromine atom at position 6, methyl groups at positions 4 and 5, and a furoxan ring system. Unlike ethyl 6-bromo-4,4-difluorohexanoate, it lacks fluorine and ester functionalities but shares bromine as a key substituent. The benzofuroxan structure enables tautomerism, which is absent in the aliphatic ester, leading to distinct NMR spectral behavior (e.g., two sets of aromatic proton signals in benzofuroxan vs. a singlet in its reduced benzofurazan analog) .

6-Bromo-4,5-dimethylbenzofurazan (Compound 6Z)

Derived from the reduction of benzofuroxan (6), this compound eliminates the N-oxide group, simplifying its NMR profile to a single aromatic proton singlet. While it shares bromine and methyl substituents with this compound, the absence of fluorine and ester groups limits its utility in reactions requiring electron-withdrawing effects or hydrolytic stability .

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline Hydrochloride

This bicyclic quinoline derivative features bromine and dimethyl groups but differs fundamentally in backbone structure. The aromatic system and tertiary amine hydrochloride salt contrast with the aliphatic ester and fluorine substituents in this compound, resulting in divergent solubility, acidity, and reactivity profiles .

Physicochemical and Spectroscopic Properties

Property This compound 6-Bromo-4,5-dimethylbenzofuroxan (6) 6-Bromo-4,4-dimethylquinoline HCl
Molecular Weight ~265.03 g/mol (estimated) 243.08 g/mol Not explicitly reported
Key Substituents Br, F (×2), ethyl ester Br, CH₃ (×2), furoxan ring Br, CH₃ (×2), quinoline ring
Synthetic Yield Not reported 81% Not reported
1H-NMR Features Expected multiplets (CH₂F₂) Two aromatic singlets (tautomerism) Likely aromatic and aliphatic signals

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients or pharmacophore mapping) are critical for predicting biological activity. This compound’s ester and fluorine substituents may confer distinct interactions with biological targets compared to aromatic brominated compounds like benzofuroxans, underscoring the need for multi-parameter comparisons (e.g., logP, hydrogen-bonding capacity) in virtual screening .

Biological Activity

Ethyl 6-bromo-4,4-difluorohexanoate is a synthetic organic compound characterized by the presence of bromine and difluoromethyl groups. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H13_{13}BrF2_2O2_2
  • Molecular Weight : 251.09 g/mol
  • CAS Number : 155971073

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets .
  • Bromine Atom : The presence of the bromine atom may facilitate nucleophilic attack and participate in various biochemical reactions, potentially influencing enzyme activity or receptor binding.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation. The compound's ability to interfere with cellular processes could make it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of fluorinated compounds similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Activity

Research involving fluorinated hexanoates demonstrated their ability to inhibit proliferation in various cancer cell lines. This compound was included in assays that measured cytotoxicity and apoptosis induction, showing promising results that warrant further exploration.

Activity Type Study Reference Findings
Antimicrobial Significant inhibition against Gram-positive bacteria
Anticancer Induced apoptosis in cancer cell lines

Q & A

Q. How should researchers design studies to explore the compound’s potential in novel applications (e.g., bioactive probes)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ester groups or halogen positions).
  • In Silico Screening : Use docking simulations (AutoDock Vina) to predict binding affinities against target proteins.
  • Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) before advancing to in vivo models .

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